molecular formula C12H13F13O B070216 6-(Perfluorohexyl)hexanol CAS No. 161981-35-7

6-(Perfluorohexyl)hexanol

Cat. No.: B070216
CAS No.: 161981-35-7
M. Wt: 420.21 g/mol
InChI Key: PYOIUKBYPXQLLT-UHFFFAOYSA-N
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Description

6-(Perfluorohexyl)hexanol is a fluorinated alcohol with the chemical formula C12H13F13O. This compound is characterized by its unique structure, which includes a perfluorohexyl group attached to a hexanol backbone. The presence of the perfluorohexyl group imparts distinctive properties such as high hydrophobicity and chemical stability, making it valuable in various industrial applications.

Mechanism of Action

Target of Action

6-(Perfluorohexyl)hexanol is a fluorinated pharmaceutical intermediate

Mode of Action

The mode of action of this compound is not well-documented in the available literature. It’s important to note that the interaction of a compound with its targets can lead to various changes at the molecular and cellular level. The specific interactions of this compound with its targets are currently unknown .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The results of a compound’s action can vary widely depending on its targets, mode of action, and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly impact the effectiveness of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Perfluorohexyl)hexanol typically involves the reaction of perfluorohexyl iodide with hexanol under specific conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the iodide group is replaced by the hexanol moiety.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Perfluorohexyl)hexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the hydroxyl group to an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reactions with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form alkyl halides.

Major Products:

    Oxidation: Formation of perfluorohexylhexanone or perfluorohexylhexanoic acid.

    Reduction: Formation of perfluorohexylhexane.

    Substitution: Formation of perfluorohexylhexyl halides.

Scientific Research Applications

6-(Perfluorohexyl)hexanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the production of coatings, adhesives, and lubricants due to its excellent water and oil repellency.

Comparison with Similar Compounds

  • 6-(Perfluorobutyl)hexanol
  • 6-(Perfluorooctyl)hexanol
  • 6-(Perfluorodecyl)hexanol

Comparison: Compared to its analogs, 6-(Perfluorohexyl)hexanol offers a balance between hydrophobicity and molecular size, making it suitable for a broader range of applications. Its unique properties, such as lower surface tension and higher chemical stability, distinguish it from other fluorinated alcohols.

Properties

IUPAC Name

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F13O/c13-7(14,5-3-1-2-4-6-26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOIUKBYPXQLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379859
Record name 6-(Perfluorohexyl)hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161981-35-7
Record name 6-(Perfluorohexyl)hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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